molecular formula C18H17ClN2OS B407347 9'-CHLORO-2'-(2-THIENYL)-1',10B'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-PYRAZOLO[1,5-C][1,3]BENZOXAZINE]

9'-CHLORO-2'-(2-THIENYL)-1',10B'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-PYRAZOLO[1,5-C][1,3]BENZOXAZINE]

Katalognummer: B407347
Molekulargewicht: 344.9g/mol
InChI-Schlüssel: HAKOUFOKJGATDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a chlorine atom and a thienyl group adds to the compound’s chemical diversity and potential reactivity.

Eigenschaften

Molekularformel

C18H17ClN2OS

Molekulargewicht

344.9g/mol

IUPAC-Name

9-chloro-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C18H17ClN2OS/c19-12-5-6-16-13(10-12)15-11-14(17-4-3-9-23-17)20-21(15)18(22-16)7-1-2-8-18/h3-6,9-10,15H,1-2,7-8,11H2

InChI-Schlüssel

HAKOUFOKJGATDZ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Kanonische SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thienyl hydrazine with cyclopentanone to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of certain bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) include:

These compounds share a similar core structure but differ in the substituents attached to the benzoxazine ring. The unique combination of substituents in 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) contributes to its distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.